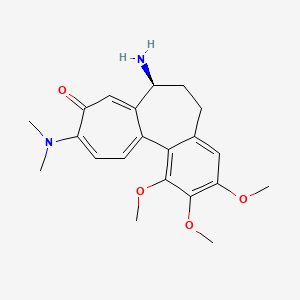
Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, dimethylamino, and trimethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the core heptalenone structure, followed by the introduction of amino and dimethylamino groups through nucleophilic substitution reactions. The trimethoxy groups are usually introduced via methylation reactions using reagents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Methylating agents: Methyl iodide, dimethyl sulfate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical products.
作用機序
The mechanism of action of Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
類似化合物との比較
Similar Compounds
- Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-
- Benzo(a)heptalen-9(5H)-one, 7-amino-10-(methylamino)-6,7-dihydro-1,2,3-trimethoxy-
- Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, ®-
Uniqueness
The uniqueness of Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- lies in its specific stereochemistry and functional group arrangement. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
38479-01-5 |
|---|---|
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC名 |
(7S)-7-amino-10-(dimethylamino)-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C21H26N2O4/c1-23(2)16-9-7-13-14(11-17(16)24)15(22)8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13/h7,9-11,15H,6,8,22H2,1-5H3/t15-/m0/s1 |
InChIキー |
QLWPRMAGTWQOGJ-HNNXBMFYSA-N |
異性体SMILES |
CN(C)C1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |
正規SMILES |
CN(C)C1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



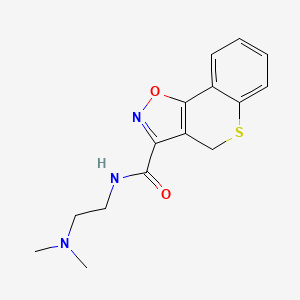
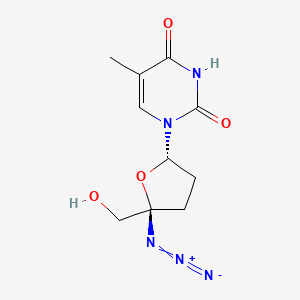
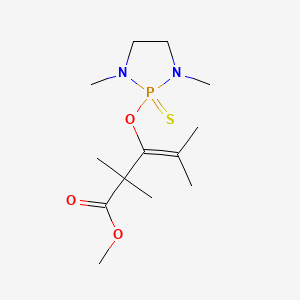
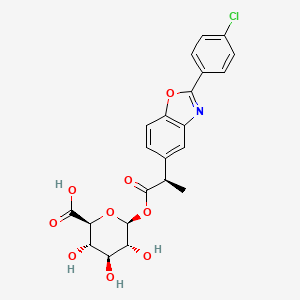
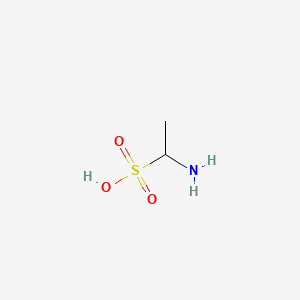
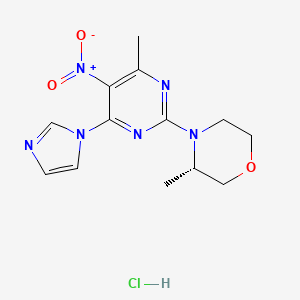
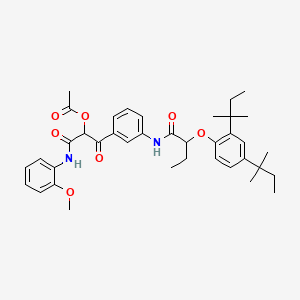

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)

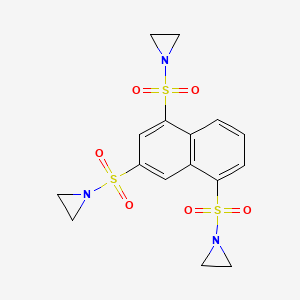
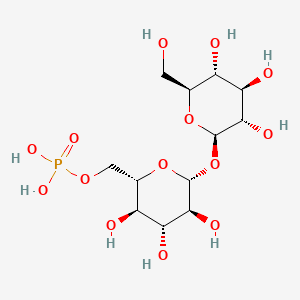
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
